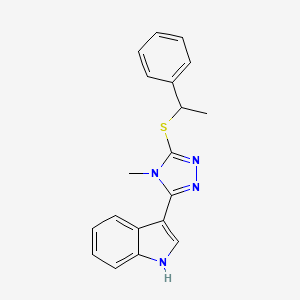
3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole and triazole, and it possesses unique properties that make it a promising candidate for research in the areas of medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms of action is through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It is also believed to act on the COX-2 enzyme, which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments is its high potency and specificity. It can be used in small concentrations to achieve significant effects, which reduces the cost of experiments. However, one of the limitations is that the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole. One of the areas of interest is in the development of novel anti-inflammatory and analgesic drugs based on this compound. It is also being studied for its potential use in cancer therapy and as a diagnostic tool for certain types of cancer. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves the reaction of 4-methyl-5-((1-phenylethyl)thio)-1,2,4-triazole-3-thiol with indole-3-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation process, resulting in the formation of the desired compound. The synthesis method has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The potential applications of 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole in scientific research are vast. One of the most promising areas of research is in the field of pharmacology, where this compound has been shown to exhibit potent anti-inflammatory and analgesic properties. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-13(14-8-4-3-5-9-14)24-19-22-21-18(23(19)2)16-12-20-17-11-7-6-10-15(16)17/h3-13,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWGWKUHJMUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


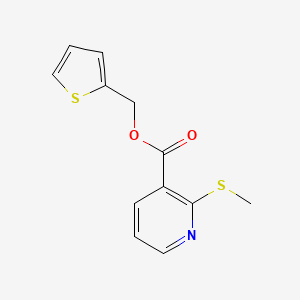
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,6-dichlorophenyl sulfide](/img/structure/B2732104.png)
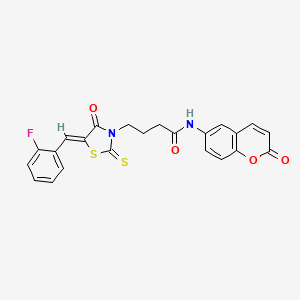
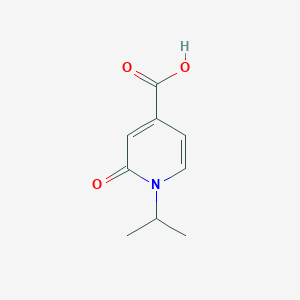

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)
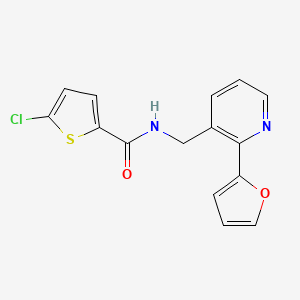
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)
![5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732114.png)
![N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine](/img/structure/B2732116.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)
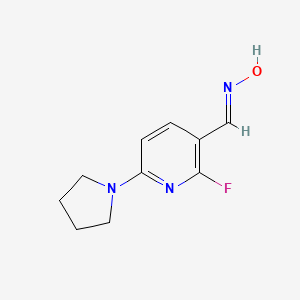
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)